Glutamyl-norvaline
Description
Glutamyl-norvaline is a dipeptide composed of L-glutamic acid and L-norvaline linked via a peptide bond. With the CAS registry number 71133-09-0, it is primarily utilized as a flavor enhancer and kokumi taste enhancer in the food industry . Kokumi refers to its ability to modulate mouthfulness, continuity, and complexity in savory products. Structurally, it combines glutamate’s carboxyl group with norvaline’s four-carbon side chain, resulting in a molecular formula estimated as C₁₀H₁₈N₂O₅ and a molecular weight of approximately 246.26 g/mol (calculated from constituent amino acids). Its stereochemistry (L-configuration) is critical for biological activity, as it mimics natural peptides recognized by taste receptors.
Properties
CAS No. |
71133-09-0 |
|---|---|
Molecular Formula |
C10H18N2O5 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxybutyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-2-3-7(10(16)17)12-8(13)5-4-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 |
InChI Key |
LIOSSUQSHOGXEF-BQBZGAKWSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
physical_description |
Off-white powder; Kokumi |
solubility |
Freely soluble |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Peptide vs. Aldehyde: Peptide-bonded compounds (this compound, glutamyl-2-aminobutyric acid) exhibit stability and targeted receptor interactions, whereas 5-oxo-L-norvaline’s aldehyde group confers reactivity and metabolic roles .
- Chain Length: this compound’s four-carbon side chain (vs. three in glutamyl-2-aminobutyric acid) enhances hydrophobic interactions with taste receptors, likely improving kokumi effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
